molecular formula C17H14N2O5 B2886051 N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-3,5-dimethoxybenzamide CAS No. 406917-05-3

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-3,5-dimethoxybenzamide

Cat. No.: B2886051
CAS No.: 406917-05-3
M. Wt: 326.308
InChI Key: GNKYKZMQWONQGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-3,5-dimethoxybenzamide (CAS 406917-05-3) is a small molecule research chemical with a molecular formula of C17H14N2O5 and a molecular weight of 326.30 g/mol . It features a phthalimide moiety, a structural motif of significant interest in medicinal chemistry due to its presence in biologically active compounds. This core structure is found in molecules such as apremilast, a potent and orally active phosphodiesterase 4 (PDE4) and tumor necrosis factor-alpha (TNF-α) inhibitor used therapeutically . Furthermore, related 1,3-dioxo-isoindole derivatives have been identified as a novel class of small molecule heparanase inhibitors, which exhibit anti-angiogenic effects and are valuable for studying cell proliferation and invasion . This combination of features makes this compound a compound of interest for researchers in fields including immunology, oncology, and enzymatic inhibition studies. It is supplied with high purity for research purposes. This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(1,3-dioxoisoindol-4-yl)-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5/c1-23-10-6-9(7-11(8-10)24-2)15(20)18-13-5-3-4-12-14(13)17(22)19-16(12)21/h3-8H,1-2H3,(H,18,20)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNKYKZMQWONQGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC=CC3=C2C(=O)NC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-3,5-dimethoxybenzamide typically involves a multi-step process. One common method includes the condensation reaction between N-(1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide and various aliphatic and aromatic amines in water as an environmentally friendly solvent . This reaction is often carried out under catalyst-free conditions, making it a green and sustainable approach. The reaction conditions are mild, and the product is obtained with high yields after simple work-up procedures.

Chemical Reactions Analysis

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-3,5-dimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl groups to hydroxyl groups.

    Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions with reagents such as halogens or alkylating agents, leading to the formation of substituted derivatives.

Scientific Research Applications

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-3,5-dimethoxybenzamide has diverse applications in scientific research:

    Medicinal Chemistry: This compound is used in the development of novel therapeutic agents due to its potential biological activities.

    Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules. It is used as a building block in the preparation of various heterocyclic compounds.

    Biological Research: The compound is employed in studies investigating enzyme inhibition and protein-ligand interactions, contributing to the understanding of biochemical pathways and molecular mechanisms.

Mechanism of Action

The mechanism of action of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to the modulation of various biochemical pathways, resulting in therapeutic effects such as anti-inflammatory or anticancer activities. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the enzyme being inhibited.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key features of the target compound with structurally related benzamide derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Directing Group/Scaffold Potential Applications
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-3,5-dimethoxybenzamide Not explicitly provided 3,5-dimethoxybenzamide, isoindole-1,3-dione Isoindole-dione (electron-withdrawing) Catalysis, drug discovery
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₁H₁₅NO₂ 193.24 3-methylbenzamide, N,O-bidentate hydroxy-dimethylethyl N,O-bidentate directing group Metal-catalyzed C–H functionalization
N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide C₁₆H₁₄N₂O₃S 314.36 3,4-dimethoxybenzamide, benzothiazole N,S-heterocyclic scaffold Antimicrobial/antitumor research

Key Differences and Implications

a) Directing Groups and Reactivity
  • This contrasts with the N,O-bidentate directing group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which facilitates regioselective C–H bond activation in transition-metal catalysis .
  • N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide : The benzothiazole moiety introduces sulfur-based electronic effects, which may enhance binding to biological targets (e.g., enzymes or receptors) compared to the isoindole-dione scaffold .
b) Substituent Effects on Bioactivity and Solubility
  • Methoxy Group Positioning : The 3,5-dimethoxy substitution in the target compound may improve solubility in polar solvents compared to the 3,4-dimethoxy analog in . The para-methoxy group in 3,5-substitution could reduce steric hindrance, enhancing molecular planarity for π-π stacking interactions.
  • Methyl vs. Methoxy: The 3-methyl group in ’s compound increases hydrophobicity, favoring interactions in nonpolar catalytic environments, whereas methoxy groups in the target compound and ’s analog enhance hydrogen-bonding capability .
c) Crystallography and Structural Validation
  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide was characterized via X-ray crystallography using SHELX software, a widely trusted tool for small-molecule refinement . Similar methodologies could be applied to confirm the target compound’s structure, though its isoindole-dione ring may present challenges in crystallization due to rigidity.

Biological Activity

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-3,5-dimethoxybenzamide is a compound belonging to the isoindole family, which has garnered attention for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C20H24N4O6C_{20}H_{24}N_{4}O_{6} and a molecular weight of 416.43 g/mol. Its structure features a dimethoxybenzamide moiety linked to a dioxoisoindole core, which is crucial for its biological activity.

Research indicates that compounds within the isoindole class exhibit various biological activities, including:

  • Antioxidant Activity : Isoindoles have been shown to scavenge free radicals and reduce oxidative stress in cellular models. For instance, derivatives have demonstrated significant protective effects against reactive oxygen species (ROS)-mediated cytotoxicity in neuronal cells .
  • Anti-inflammatory Effects : Some isoindole derivatives inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways, suggesting potential use in treating inflammatory diseases .
  • Neuroprotective Properties : Certain isoindole compounds have been studied for their ability to protect neurons during ischemic events, as evidenced by improved outcomes in animal models of stroke .

Pharmacological Studies

Several studies have assessed the pharmacological properties of related isoindole compounds:

  • Platelet Aggregation Inhibition : A derivative similar to this compound showed potent inhibition of platelet aggregation induced by adenosine diphosphate (ADP) and arachidonic acid. This suggests potential applications in cardiovascular diseases .
  • Neuroprotective Efficacy : In a study involving rats subjected to middle cerebral artery occlusion (MCAO), a related isoindole compound significantly reduced infarct size and improved neurobehavioral deficits. This highlights the compound's potential as a therapeutic agent for ischemic stroke prevention and treatment .

Case Study 1: Neuroprotection in Ischemic Stroke Models

In experiments using MCAO models, treatment with isoindole derivatives led to:

  • Reduction in Infarct Size : The treated group exhibited a significant decrease in brain tissue damage compared to controls.
  • Improved Behavioral Outcomes : Neurological assessments showed enhanced recovery in motor functions post-treatment.

Case Study 2: Antioxidant Activity Assessment

A series of isoindole compounds were tested for their ability to scavenge free radicals:

  • Cell Viability Assay : Compounds demonstrated increased cell viability in HT22 cells exposed to oxidative stress.
  • Mechanistic Insights : The protective effect was attributed to the modulation of intracellular antioxidant pathways.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-3,5-dimethoxybenzamide?

  • The synthesis typically involves multi-step organic reactions, including condensation of isoindole-1,3-dione derivatives with substituted benzoyl chlorides under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts. Purification often requires column chromatography, and structural confirmation relies on NMR spectroscopy (¹H/¹³C) and mass spectrometry .

Q. How is the molecular structure of this compound validated in crystallographic studies?

  • X-ray crystallography using programs like SHELXL (part of the SHELX suite) is employed for refinement. Key parameters include bond lengths, angles, and torsional angles of the isoindole-dione and benzamide moieties. For example, the dihedral angle between the isoindole and benzamide planes can indicate conjugation efficiency .

Q. What analytical techniques are critical for characterizing purity and stability?

  • High-performance liquid chromatography (HPLC) assesses purity, while thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) evaluate thermal stability. Solubility profiles in polar/nonpolar solvents are determined via UV-Vis spectroscopy .

Advanced Research Questions

Q. What mechanistic hypotheses explain the compound’s potential bioactivity, particularly in inflammatory or oncology contexts?

  • Structural analogs (e.g., apremilast) suggest phosphodiesterase-4 (PDE4) inhibition as a plausible mechanism. The isoindole-dione moiety may bind to PDE4’s catalytic domain, while the 3,5-dimethoxybenzamide group enhances target affinity through hydrophobic interactions . Advanced studies should include enzyme inhibition assays (IC₅₀ determination) and molecular docking simulations to validate binding modes.

Q. How do structural modifications (e.g., substituent variations) impact pharmacological efficacy?

  • Comparative studies with derivatives (e.g., replacing methoxy groups with hydroxyl or alkyl chains) reveal that electron-donating groups (e.g., -OCH₃) improve metabolic stability but may reduce solubility. Structure-activity relationship (SAR) models can prioritize modifications for enhanced bioavailability .

Q. What strategies resolve contradictions in biological data across different assay systems?

  • Discrepancies in IC₅₀ values (e.g., cell-based vs. enzymatic assays) may arise from off-target effects or metabolic instability. Meta-analyses of cross-platform data (e.g., combining SPR, fluorescence polarization, and in vitro cytotoxicity) can isolate confounding variables. Statistical tools like Bland-Altman plots quantify assay agreement .

Q. How is the compound’s reactivity with biomolecules (e.g., proteins, DNA) evaluated experimentally?

  • Isothermal titration calorimetry (ITC) quantifies binding thermodynamics with target proteins, while circular dichroism (CD) monitors conformational changes. For DNA interaction studies, ethidium bromide displacement assays and gel electrophoresis assess intercalation or alkylation .

Methodological Guidance

  • Crystallographic Refinement : Use SHELXL for high-resolution data (R-factor < 0.05). Anisotropic displacement parameters refine thermal motion accuracy .
  • Enzyme Assays : Optimize PDE4 inhibition protocols using [³H]-cAMP as a substrate and correlate results with Western blotting of downstream effectors (e.g., TNF-α reduction) .
  • Synthetic Optimization : Employ microwave-assisted synthesis to reduce reaction times and improve yields of intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.